molecular formula C12H13ClO2 B1423910 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde CAS No. 883520-21-6

3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde

Cat. No.: B1423910
CAS No.: 883520-21-6
M. Wt: 224.68 g/mol
InChI Key: DXMCKDJTARGOCE-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde is an organic compound characterized by the presence of a chloro group, a cyclopropylmethoxy group, and a methyl group attached to a benzaldehyde core

Scientific Research Applications

3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Introduction of the Chloro Group: Chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropylmethoxy Group Addition:

    Methylation: The methyl group is introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzoic acid.

    Reduction: 3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methylbenzaldehyde: Lacks the cyclopropylmethoxy group, resulting in different reactivity and applications.

    2-(Cyclopropylmethoxy)-5-methylbenzaldehyde:

    3-Chloro-5-methylbenzaldehyde: Lacks the cyclopropylmethoxy group, leading to variations in its chemical properties.

Uniqueness

3-Chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the chloro group, cyclopropylmethoxy group, and methyl group on the benzaldehyde core makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

3-chloro-2-(cyclopropylmethoxy)-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO2/c1-8-4-10(6-14)12(11(13)5-8)15-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMCKDJTARGOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC2CC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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